2-Ethynyl-4,5-dimethylpyridine
Description
2-Ethynyl-4,5-dimethylpyridine is a substituted pyridine derivative characterized by an ethynyl (-C≡CH) group at the 2-position and methyl (-CH₃) groups at the 4- and 5-positions. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science. The ethynyl group enhances reactivity for cross-coupling reactions, while the methyl groups influence steric hindrance and lipophilicity .
Properties
CAS No. |
512197-95-4 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-ethynyl-4,5-dimethylpyridine |
InChI |
InChI=1S/C9H9N/c1-4-9-5-7(2)8(3)6-10-9/h1,5-6H,2-3H3 |
InChI Key |
DULFEJCGYNGYIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1C)C#C |
Canonical SMILES |
CC1=CC(=NC=C1C)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic Effects
- Ethynyl vs. Halogens (Br, I): The ethynyl group in this compound acts as a strong electron-withdrawing group, enhancing electrophilic substitution reactivity. In contrast, bromo and iodo substituents in 2-Bromo-3,5-dimethylpyridine and 2-Iodo-3,5-dimethylpyridine facilitate oxidative addition in cross-coupling reactions but are less reactive toward nucleophiles .
- Amino vs. Ethynyl: The amino group in 2-Amino-3,5-dimethylpyridine provides hydrogen-bonding capacity, critical for enzyme inhibition (e.g., nitric oxide synthases), whereas the ethynyl group enables click chemistry applications .
Steric and Lipophilic Effects
- Methoxy vs. Methyl: The methoxy group in 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine increases polarity and π-π stacking ability, making it suitable for optoelectronic materials. In contrast, methyl groups in this compound enhance lipophilicity, favoring membrane permeability in drug candidates .
- Chloromethyl Safety: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine poses toxicity risks (GHS Category 2), limiting its use compared to non-halogenated analogues .
Physicochemical Properties
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